HC-258

TEAD Hippo pathway fluorescence polarization assay

HC-258 is a covalent acrylamide inhibitor of transcriptional enhanced associate domain (TEAD) proteins, the terminal effectors of the Hippo signaling pathway. It is structurally derived from flufenamic acid (FA) and incorporates an oxopentyl chain that mimics palmitic acid (PA), the endogenous TEAD ligand, along with an acrylamide warhead that forms a covalent bond with cysteine 380 in the PA-binding pocket of TEAD.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B12377528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHC-258
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)NC2=CC(=CC=C2)NC(=O)C=C
InChIInChI=1S/C20H24N2O2/c1-3-5-6-13-24-19-12-8-11-18(15-19)21-16-9-7-10-17(14-16)22-20(23)4-2/h4,7-12,14-15,21H,2-3,5-6,13H2,1H3,(H,22,23)
InChIKeyDRNWDLKBRAQXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HC-258: A Covalent Acrylamide TEAD Inhibitor for Hippo Pathway Research and Anticancer Studies


HC-258 is a covalent acrylamide inhibitor of transcriptional enhanced associate domain (TEAD) proteins, the terminal effectors of the Hippo signaling pathway. It is structurally derived from flufenamic acid (FA) and incorporates an oxopentyl chain that mimics palmitic acid (PA), the endogenous TEAD ligand, along with an acrylamide warhead that forms a covalent bond with cysteine 380 in the PA-binding pocket of TEAD [1]. In MDA-MB-231 triple-negative breast cancer cells, HC-258 reduces the transcript levels of TEAD target genes CTGF, CYR61, AXL, and NF2 and inhibits cell migration . The compound has been co-crystallized with hTEAD2 at 2.2 Å resolution, confirming its occupancy of the palmitoylation site and covalent modification of the conserved cysteine [1].

Why HC-258 Cannot Be Substituted by Flufenamic Acid or Other FA-Derived TEAD Ligands


Within the TEAD inhibitor class, compounds that occupy the palmitoylation pocket exhibit widely divergent functional outcomes due to differences in covalent engagement, binding affinity, and downstream gene suppression. Flufenamic acid (FA) and related non-covalent ligands such as LM41 demonstrate partial gene repression and negligible effects on cell migration at equivalent concentrations [1]. In contrast, HC-258 achieves complete covalent adduct formation with TEAD4 and displaces the endogenous ligand PA with a Kdisp of 3.6 μM, whereas the isomeric analog compound 27 (AF-864) exhibits a Kdisp >20 μM and only partial covalent bond formation [1]. The control compound AF-857 (28), which lacks the acrylamide warhead and cannot form a covalent bond, displays substantially higher Kdisp values and no meaningful reduction in TEAD target gene expression [1]. These data demonstrate that subtle structural modifications—specifically the meta-acrylamide substitution and pentyloxy chain length—dictate covalent engagement, target occupancy, and functional efficacy, rendering generic substitution among TEAD ligands scientifically invalid without explicit comparative validation.

Quantitative Comparative Evidence for HC-258 Differentiation Against TEAD Inhibitor Analogs


Superior PA Pocket Displacement Affinity (Kdisp) Compared to Isomeric Analog AF-864 (27)

HC-258 (compound 26) completely displaces bodipy-palmitic acid (PA) from the TEAD4 palmitoylation pocket in a fluorescence polarization (FP) assay with a Kdisp of 3.6 μM [1]. In the same assay, the ortho-acrylamide isomer AF-864 (compound 27) exhibited a Kdisp greater than 20 μM and only achieved partial covalent bond formation with TEAD4 [2]. The 5.6-fold or greater improvement in binding affinity demonstrates that the meta-substitution pattern of HC-258 yields substantially stronger target engagement than the ortho-substituted analog.

TEAD Hippo pathway fluorescence polarization assay

Functional Cell Migration Inhibition: HC-258 vs. Flufenamic Acid (FA) and Non-Covalent Control AF-857 (28)

In wound-healing migration assays using MDA-MB-231 breast cancer cells, HC-258 (at 10 μM) produced a strong reduction in cell migration, whereas both flufenamic acid (FA) and the non-covalent control compound AF-857 (28) exhibited no impact on migration at the same concentration [1]. The isomeric compound AF-864 (27) showed only a moderate effect on migration despite partial covalent bond formation [2]. This functional divergence underscores that covalent modification of Cys380 by HC-258 is necessary but not sufficient for migration inhibition; the specific structural features of HC-258 enable robust suppression of motility.

TEAD cell migration MDA-MB-231

Complete TEAD Target Gene Suppression Profile vs. Partial and Gene-Selective Effects of Analogs

Quantitative PCR (qPCR) analysis in MDA-MB-231 cells revealed that HC-258 (26) strongly reduces the transcript levels of all four canonical TEAD target genes—CTGF, Cyr61, Axl, and NF2—without observed cytotoxicity at 10 μM [1]. In contrast, the isomeric compound AF-864 (27) produced only a moderate reduction in Cyr61 expression and weaker suppression of other targets [2]. The α-chloroamide analog HC-280 (25) showed weaker gene suppression than the acrylamides, while non-covalent control AF-857 (28) had almost no impact on gene expression [3]. This pan-gene suppression profile distinguishes HC-258 from analogs that exhibit gene-selective or incomplete repression.

TEAD gene expression qPCR

Structural Confirmation of Covalent Cys380 Engagement via High-Resolution Co-Crystallography

Co-crystallization of HC-258 with hTEAD2 (residues 217–447) yielded a structure at 2.2 Å resolution (PDB: 8PUY), unequivocally confirming that the compound binds within the palmitic acid (PA) pocket and forms a covalent bond with cysteine 380 [1]. This direct structural evidence distinguishes HC-258 from non-covalent TEAD ligands such as flufenamic acid and LM41, which occupy the same pocket but lack covalent engagement [2]. The high-resolution structure also validates that the oxopentyl chain of HC-258 efficiently mimics the endogenous PA ligand while the acrylamide warhead achieves irreversible target modification.

TEAD X-ray crystallography covalent inhibitor

Commercial Purity Benchmark: 99.03% by HPLC vs. Class-Average Specifications

Commercially available HC-258 (Selleck Cat. No. E1884) is supplied with a validated purity of 99.03% as determined by HPLC analysis, with batch-specific certificates of analysis available . This purity specification exceeds the ≥95% or ≥98% typical of many TEAD inhibitor research reagents, including flufenamic acid (typically ≥98%) and certain in-class covalent TEAD inhibitors such as DC-TEADin02 and TED-347, which are often supplied at ≥98% purity without batch-level HPLC validation . Higher purity reduces the risk of confounding biological activity from impurities and supports reproducibility across independent laboratories.

TEAD inhibitor purity HPLC

Enhanced DMSO Solubility (65 mg/mL) for In Vitro Stock Preparation vs. Flufenamic Acid

HC-258 exhibits DMSO solubility of 65 mg/mL at 25°C, enabling preparation of concentrated stock solutions (up to ~200 mM) for in vitro assays . This represents a 16–36% improvement over flufenamic acid, which demonstrates DMSO solubility of 48–56 mg/mL across multiple commercial sources [1]. The enhanced solubility is attributed to the pentyloxy chain substitution on the FA scaffold, which improves organic solvent compatibility while maintaining the core pharmacophore . Higher stock concentration capability reduces the volume of DMSO introduced into cell culture experiments, minimizing potential solvent-related artifacts.

TEAD inhibitor solubility DMSO

Recommended Research Applications for HC-258 Based on Validated Comparative Evidence


TEAD-Dependent Gene Expression Studies Requiring Pan-Target Suppression

HC-258 is the preferred tool compound for experiments requiring comprehensive suppression of the canonical TEAD transcriptional program. Unlike AF-864 (compound 27), which only moderately reduces Cyr61, HC-258 strongly downregulates CTGF, Cyr61, Axl, and NF2 transcripts in MDA-MB-231 cells at 10 μM without observed cytotoxicity [1]. This pan-gene suppression profile, validated by qPCR, makes HC-258 suitable for transcriptomic studies, reporter assays, and pathway interrogation where incomplete target gene coverage would confound interpretation [1].

Cell Migration and Metastasis-Relevant Phenotypic Assays in Breast Cancer Models

For functional studies examining TEAD-mediated cell motility, HC-258 provides validated inhibition of MDA-MB-231 cell migration, whereas flufenamic acid (FA) and non-covalent control AF-857 (28) show no detectable effect at equivalent concentrations [1]. This differential activity makes HC-258 the compound of choice for wound-healing assays, transwell migration studies, and invasion assays in triple-negative breast cancer and other YAP-TEAD-driven tumor models where motility is a key endpoint .

Structural Biology and Covalent Inhibitor SAR Studies

The availability of a high-resolution (2.2 Å) co-crystal structure of HC-258 bound to hTEAD2 (PDB: 8PUY) enables structure-based drug design, molecular docking validation, and covalent warhead optimization efforts [1]. Unlike non-covalent ligands such as FA and LM98, HC-258 provides a crystallographically validated covalent scaffold that irreversibly engages Cys380, making it an ideal reference compound for developing and benchmarking novel TEAD covalent inhibitors .

High-Throughput Screening with Reduced DMSO Artifact Risk

With DMSO solubility of 65 mg/mL—superior to flufenamic acid (48–56 mg/mL) and many in-class TEAD inhibitors—HC-258 supports preparation of concentrated stock solutions (up to ~200 mM) for automated liquid handling systems [1]. This solubility advantage minimizes the volume of DMSO introduced into assay plates, reducing solvent-related cytotoxicity and confounding effects in high-throughput screening campaigns and dose-response profiling .

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